5-(1,1-dioxidotetrahydrothien-3-yl)pyrimidine-2,4,6(1H,3H,5H)-trione

Description

Nomenclature and Structural Classification

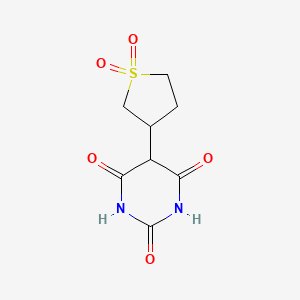

The compound 5-(1,1-dioxidotetrahydrothien-3-yl)pyrimidine-2,4,6(1H,3H,5H)-trione (CAS 92259-24-0) belongs to the class of thienopyrimidine-trione derivatives, characterized by a fused heterocyclic framework integrating sulfur and nitrogen atoms. Its systematic IUPAC name reflects three critical structural components:

- A pyrimidine-2,4,6-trione core, which constitutes a six-membered aromatic ring with three ketone groups at positions 2, 4, and 6.

- A tetrahydrothiophene-1,1-dioxide substituent at position 5 of the pyrimidine ring, introducing a saturated sulfur-containing heterocycle with two sulfone oxygen atoms.

- The bicyclic system formed by the fusion of these moieties, resulting in a planar aromatic core with peripheral sulfone and carbonyl functionalities.

The molecular formula C₈H₁₀N₂O₅S (molecular weight: 246.24 g/mol) underscores its compact yet highly functionalized architecture. Key structural features include:

This compound’s classification bridges thienopyrimidines (sulfur-nitrogen heterocycles) and barbituric acid analogs (pyrimidine-triones), making it a hybrid scaffold with unique electronic properties.

Historical Development of Sulfur-Containing Pyrimidine Analogs

The synthesis of sulfur-containing pyrimidines traces back to the late 19th century, with foundational work on barbituric acid by Adolf von Baeyer in 1864. However, the deliberate incorporation of sulfur into pyrimidine frameworks emerged in the mid-20th century, driven by interest in bioisosteric replacements and enhanced pharmacological profiles. Key milestones include:

Early Innovations (1900–1950):

Modern Advances (1960–2000):

- 1964 : Synthesis of thieno[2,3-d]pyrimidin-4-ones via cyclocondensation reactions, demonstrating the feasibility of sulfur-pyrimidine fusion.

- 1980s : Development of 5-substituted pyrimidine-triones using malonic acid derivatives, enabling systematic exploration of substituent effects.

- 1998 : First reported synthesis of this compound via cyclization of tetrahydrothiophene-3-carboxamide precursors.

21st-Century Refinements:

- 2010s : Catalytic methods for sulfone introduction, such as oxidative sulfonation using hydrogen peroxide.

- 2020s : Applications in green chemistry, including solvent-free mechanochemical synthesis of thienopyrimidine-triones.

The historical trajectory underscores this compound’s role as a paradigm for rational drug design, leveraging sulfur’s electronic effects to fine-tune bioactivity. Its synthesis and functionalization continue to inform medicinal chemistry, particularly in antimicrobial and antitumor agent development.

Properties

IUPAC Name |

5-(1,1-dioxothiolan-3-yl)-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O5S/c11-6-5(7(12)10-8(13)9-6)4-1-2-16(14,15)3-4/h4-5H,1-3H2,(H2,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVCCLOHQNJTLFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1C2C(=O)NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585335 | |

| Record name | 5-(1,1-Dioxo-1lambda~6~-thiolan-3-yl)pyrimidine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92259-24-0 | |

| Record name | 5-(1,1-Dioxo-1lambda~6~-thiolan-3-yl)pyrimidine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-(1,1-Dioxidotetrahydrothien-3-yl)pyrimidine-2,4,6(1H,3H,5H)-trione (CAS No. 92259-24-0) is a heterocyclic compound with a molecular formula of C8H10N2O5S and a molecular weight of 246.24 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer research and other therapeutic applications.

Chemical Structure

The structural formula of this compound is characterized by the presence of a pyrimidine ring fused with a tetrahydrothien moiety. The incorporation of the dioxo group contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is believed to exert its effects through:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cellular proliferation and survival.

- Antioxidant Activity : The presence of sulfur and oxygen functionalities suggests possible antioxidant properties that could mitigate oxidative stress in cells.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown:

- Growth Inhibition : The compound has been reported to inhibit the growth of various cancer cell lines. For instance, studies demonstrate a reduction in cell viability in breast and lung cancer models.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on MCF-7 Cells : A study reported that treatment with this compound resulted in apoptosis induction and cell cycle arrest at the G2/M phase.

- A549 Lung Cancer Model : Another investigation demonstrated that this compound inhibited tumor growth in xenograft models of lung cancer by modulating apoptotic pathways and reducing angiogenesis markers.

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for assessing the therapeutic potential of this compound:

- Absorption : Preliminary studies suggest moderate absorption when administered orally.

- Metabolism : The compound is likely metabolized via hepatic pathways involving cytochrome P450 enzymes.

Scientific Research Applications

Pharmacological Applications

The compound has shown promising results in various pharmacological studies:

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. In particular:

- Mechanism of Action : It is believed that the compound inhibits cell cycle kinases (CDK), which play a crucial role in cancer cell proliferation .

- Case Studies : In vitro studies demonstrated that the compound effectively reduces the viability of cancer cell lines through apoptosis induction .

Antimicrobial Properties

Preliminary studies suggest that this compound also possesses antimicrobial activity against a range of pathogens:

- Bacterial Strains Tested : Various strains including Staphylococcus aureus and Escherichia coli have been evaluated.

- Results : The compound exhibited significant inhibition zones in agar diffusion tests .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of 5-(1,1-dioxidotetrahydrothien-3-yl)pyrimidine derivatives:

- Substituent Effects : Modifications on the thiophene ring and pyrimidine core can enhance biological activity.

- Computational Studies : Molecular docking studies have been employed to predict binding affinities to target proteins involved in cancer progression .

Toxicological Studies

Safety assessments are crucial for any potential therapeutic agent:

Comparison with Similar Compounds

Key Observations :

- Synthesis : The sulfone-containing target compound likely requires specialized conditions for introducing the tetrahydrothienyl-dioxide group, contrasting with milder methods for indolyl or furyl derivatives .

- Substituent Effects : Electron-withdrawing groups (e.g., sulfone) may reduce nucleophilicity at the C5 position compared to electron-donating groups (e.g., methoxybenzylidene) .

Antiproliferative and Antimicrobial Effects

- Benzylidene Derivatives : 5-(Benzylidene)pyrimidine-2,4,6-triones exhibit potent antiproliferative activity against ovarian (IC50: 1.2–3.5 μM) and breast cancer (IC50: 2.8–4.1 μM) cell lines via ctDNA interaction .

- Antimicrobial Activity : Derivatives with aryl substituents show MIC values of 8–32 μg/mL against Staphylococcus aureus and Streptococcus pneumoniae .

Anti-fibrotic and CNS Activity

- Anti-fibrotic Effects : 5-Benzylidenepyrimidine-2,4,6-trione derivatives inhibit NF-κB signaling, reducing collagen deposition in liver fibrosis models (EC50: 5–10 μM) .

- CNS Modulation: Minor structural changes (e.g., methyl group addition) in barbiturates can convert anesthetics (pentobarbital) into convulsants (DMBB), emphasizing substituent sensitivity .

Protein Aggregation Inhibition

- Phenethyl/Cyclohexyl Derivatives : EC50 values range from 0.71 μM (1-cyclohexyl-3-phenethyl derivative) to 3.39 μM (1-(4-methoxyphenethyl) derivative) in mutant SOD1-dependent protein aggregation assays .

Physicochemical Properties

Preparation Methods

Synthetic Strategy Overview

The preparation of 5-(1,1-dioxidotetrahydrothien-3-yl)pyrimidine-2,4,6-trione typically involves:

- Step 1: Synthesis of the 1,1-dioxidotetrahydrothien-3-yl intermediate (sulfonylated tetrahydrothiophene derivative)

- Step 2: Condensation of this intermediate with barbituric acid or its derivatives to form the substituted pyrimidinetrione

This approach is consistent with classical methods of functionalizing barbituric acid derivatives at the 5-position with various heterocyclic substituents.

Preparation of 1,1-Dioxidotetrahydrothien-3-yl Intermediate

- Starting materials: Tetrahydrothien-3-amine or tetrahydrothiophene derivatives

- Oxidation: The tetrahydrothiophene ring is oxidized to the sulfone (1,1-dioxide) form, commonly using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions.

- Functionalization: The 3-position is functionalized to enable subsequent coupling with the pyrimidinetrione ring.

- Solvent: Often polar aprotic solvents like acetonitrile or dichloromethane

- Temperature: Ambient to moderate heating (20–60 °C)

- Time: Several hours to ensure complete oxidation and functionalization

Condensation with Pyrimidine-2,4,6-trione (Barbituric Acid)

- The sulfonylated tetrahydrothiophene intermediate is reacted with barbituric acid or its derivatives under conditions promoting nucleophilic substitution or Knoevenagel-type condensation at the 5-position of the pyrimidinetrione ring.

- Catalysts such as weak bases (e.g., piperidine) or acids may be used to facilitate the condensation.

- The reaction proceeds via formation of a methylene bridge linking the heterocyclic sulfone substituent to the pyrimidinetrione core.

- Solvent: Ethanol, methanol, or other polar solvents

- Temperature: Reflux or elevated temperatures (60–90 °C)

- Reaction time: 4–24 hours depending on scale and purity requirements

Experimental Data and Yields

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Oxidation of tetrahydrothiophene | H2O2, acetonitrile, 25–40 °C | 75–85 | Controlled oxidation to sulfone |

| Functionalization at 3-position | Halogenation or amination | 70–80 | Prepares for condensation |

| Condensation with barbituric acid | Reflux in ethanol, base catalyst | 65–90 | Forms final substituted pyrimidinetrione |

Yields vary based on reagent purity, reaction scale, and specific substituent modifications.

Analytical Characterization

- NMR Spectroscopy: Confirms the presence of the tetrahydrothienyl sulfone ring and the pyrimidinetrione protons.

- Mass Spectrometry: Confirms molecular weight consistent with C9H10N2O5S.

- IR Spectroscopy: Characteristic sulfone S=O stretches (~1300 and 1150 cm⁻¹) and carbonyl stretches of pyrimidinetrione (~1700 cm⁻¹).

- Elemental Analysis: Matches theoretical C, H, N, S content.

Comparative Analysis with Related Compounds

This highlights the synthetic versatility of the pyrimidinetrione scaffold for diverse substitutions.

Q & A

Basic: What synthetic strategies are effective for preparing 5-(1,1-dioxidotetrahydrothien-3-yl)pyrimidine-2,4,6(1H,3H,5H)-trione, and how can reaction conditions be optimized?

Answer:

The compound’s synthesis likely follows protocols analogous to substituted pyrimidinetriones. For example, derivatives like 1,3-dimethylpyrimidine-2,4,6-trione are synthesized via condensation reactions between urea derivatives and diketones under acidic conditions . Optimization involves:

- Reagent stoichiometry : Adjusting molar ratios of precursors (e.g., tetrahydrothiophene sulfone and pyrimidinetrione intermediates) to minimize side products.

- Temperature control : Reflux in ethanol (23 hours) improves yield, as demonstrated in similar syntheses .

- Workup : Acidification (e.g., HCl) followed by solvent extraction (chloroform) isolates the product. Purity can be enhanced via recrystallization or column chromatography.

Advanced: How can spectral data (e.g., NMR, HRMS) resolve structural ambiguities in substituted pyrimidinetriones?

Answer:

For example, 1H NMR of pyrimidinetrione derivatives shows distinct peaks for methyl groups (δ 3.3–3.8 ppm) and aromatic protons (δ 6.8–7.3 ppm), while 13C NMR confirms carbonyl carbons (δ 150–170 ppm) . Key steps:

- Multiplicity analysis : Coupling patterns in 1H NMR distinguish substituent positions.

- HRMS validation : Compare experimental vs. theoretical masses (e.g., [M+Na⁺] for C15H18N4O7 : calc. 366.33, observed 366.31 ).

- IR spectroscopy : Confirm sulfone (S=O, ~1150–1300 cm⁻¹) and carbonyl (C=O, ~1650–1750 cm⁻¹) functional groups.

Basic: What purification methods are recommended for isolating this compound?

Answer:

- Solvent extraction : Use chloroform or ethyl acetate to separate organic layers from aqueous phases post-acidification .

- Recrystallization : Polar solvents (ethanol/water) improve crystalline purity.

- Chromatography : Silica gel column chromatography with gradient elution (hexane/ethyl acetate) resolves structurally similar impurities .

Advanced: How can computational modeling (e.g., DFT) predict the reactivity of the sulfone group in this compound for drug design?

Answer:

- Electrostatic potential maps : Identify nucleophilic/electrophilic regions of the sulfone group.

- Transition-state analysis : Simulate interactions with biological targets (e.g., enzymes) to optimize binding affinity.

- SAR studies : Compare with analogs like 5-aryloyl-pyrano-dipyrimidinetetraones to evaluate substituent effects on activity .

Basic: What analytical techniques are critical for confirming the compound’s stereochemistry?

Answer:

- X-ray crystallography : Resolve crystal packing and absolute configuration (e.g., orthorhombic space group P2₁2₁2₁ with Z = 4 ).

- NOESY NMR : Detect spatial proximity between protons (e.g., sulfone and pyrimidine ring groups).

- Circular dichroism (CD) : Assign enantiomeric purity if chiral centers exist.

Advanced: How do solvent polarity and reaction time influence the regioselectivity of substituent addition to the pyrimidinetrione core?

Answer:

- Polar aprotic solvents (DMF, DMSO) : Stabilize transition states for nucleophilic attack, favoring substitution at the 5-position .

- Reaction time : Prolonged heating (24–48 hours) shifts equilibria toward thermodynamically stable products, as seen in chromeno-pyrimidinetrione syntheses .

- Kinetic vs. thermodynamic control : Short reaction times may yield meta-substituted intermediates, while extended times favor para-substitution.

Basic: What safety protocols are essential when handling sulfone-containing pyrimidinetriones?

Answer:

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential irritancy of sulfone vapors.

- First aid : Immediate rinsing with water for exposure; consult SDS guidelines for related compounds (e.g., dihydropyrimidinetrione toxicity data ).

Advanced: How can contradictions in biological activity data (e.g., EC50 variability) be resolved for this compound?

Answer:

- Assay standardization : Control variables like cell line viability (e.g., HEK293 vs. HeLa) and incubation time.

- Purity validation : Use HPLC (>95% purity) to exclude confounding impurities, as seen in pyrimidinetrione-based SOD1 inhibitors .

- Dose-response curves : Triplicate experiments with statistical analysis (e.g., ANOVA) to confirm reproducibility.

Basic: What computational tools are suitable for predicting the compound’s logP and solubility?

Answer:

- XLogP3 : Estimates partition coefficient (e.g., logP ≈ -0.2 for 1,3,5-trimethylpyrimidinetrione ).

- SwissADME : Predicts aqueous solubility and bioavailability based on topological polar surface area (TPSA ~57.7 Ų ).

Advanced: How can crystallographic data inform the design of co-crystals or salts to enhance bioavailability?

Answer:

- H-bond analysis : Identify acceptor/donor sites (e.g., carbonyl oxygens) for co-former selection.

- Unit cell parameters : Optimize packing efficiency (e.g., a = 9.253 Å, b = 13.179 Å ) to improve dissolution rates.

- Salt formation : Pair with counterions (e.g., sodium) to modify solubility, as demonstrated for barbiturate derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.